![molecular formula C12H11Cl2NOS2 B14376128 5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride CAS No. 89988-13-6](/img/structure/B14376128.png)
5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]pentanoyl chloride: is a chemical compound that features a benzothiazole ring substituted with a chlorine atom at the 5-position and a pentanoyl chloride group attached via a sulfanyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]pentanoyl chloride typically involves the reaction of 5-chloro-1,3-benzothiazole-2-thiol with pentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Oxidation and Reduction: The benzothiazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols can react with the acyl chloride group.
Oxidizing Agents: Hydrogen peroxide or other peroxides can oxidize the benzothiazole ring.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can reduce the benzothiazole ring.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the benzothiazole moiety.
Biology and Medicine:
Drug Development:
Biological Probes: Can be used to study biological pathways involving sulfur-containing compounds.
Industry:
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]pentanoyl chloride is not well-documented. based on its structure, it is likely to interact with biological molecules through its acyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzothiazole ring may also interact with specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-1,3-benzothiazole-2-thiol: A precursor in the synthesis of the target compound.
5-Chloro-2,1,3-benzothiadiazol-4-amine: Another benzothiazole derivative with different functional groups.
Uniqueness:
Functional Groups: The presence of both a benzothiazole ring and an acyl chloride group makes this compound unique, providing a combination of reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
89988-13-6 |
|---|---|
Molekularformel |
C12H11Cl2NOS2 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
5-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]pentanoyl chloride |
InChI |
InChI=1S/C12H11Cl2NOS2/c13-8-4-5-10-9(7-8)15-12(18-10)17-6-2-1-3-11(14)16/h4-5,7H,1-3,6H2 |
InChI-Schlüssel |
IIGKXILVVJCVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)SCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


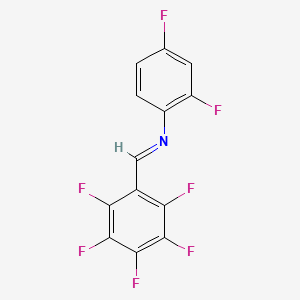

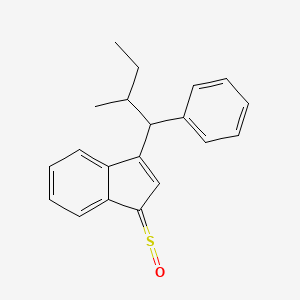

![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
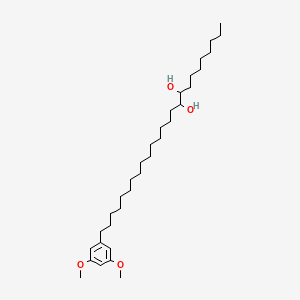
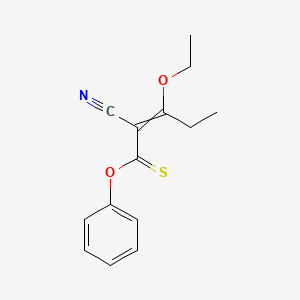
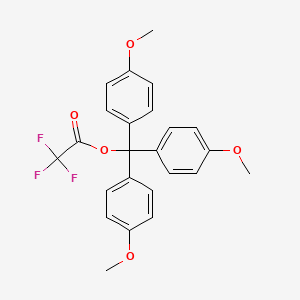

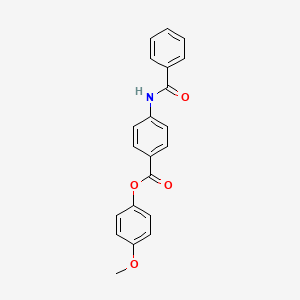
![N-Butyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14376137.png)
![Bis{3-[tris(hexyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14376146.png)
